molecular formula C12H16N2O2 B1519292 Benzyl 3-aminocyclobutylcarbamate CAS No. 1188264-84-7

Benzyl 3-aminocyclobutylcarbamate

Cat. No. B1519292
M. Wt: 220.27 g/mol
InChI Key: DYQPBEFYUZWUNL-UHFFFAOYSA-N
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Description

Benzyl 3-aminocyclobutylcarbamate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Benzyl 3-aminocyclobutylcarbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Benzyl 3-aminocyclobutylcarbamate has a predicted boiling point of 352.2±22.0 °C and a predicted density of 1.067±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antitubercular Agents

A study highlighted the synthesis of 3-amino-5-benzylphenol derivatives, among which (3-benzyl-5-hydroxyphenyl)carbamates exhibited significant inhibitory activity against M. tuberculosis strains, suggesting their potential as new antitubercular agents (Cheng et al., 2019).

Anticancer Activities

Research on the synthesis of benzofuro[2,3- b]pyrazines revealed that one of the products exhibited excellent anticancer activity towards certain cell lines, indicating the relevance of such compounds in developing new anticancer drugs (Wang et al., 2019). Another study on metallo-carbene compounds, including benzyl-substituted variants, showed promising antibacterial and anticancer activity, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).

Enzyme Inhibition

A series of sulfamoyl carbamates and sulfamide derivatives demonstrated nanomolar inhibition constants against carbonic anhydrase I and II isoenzymes, highlighting the efficacy of benzylsulfamides as enzyme inhibitors (Göksu et al., 2014).

Antimicrobial Effects

Benzoxazole derivatives were evaluated for their antimicrobial activities against various microorganisms, including drug-resistant strains. Some compounds showed significant activity, indicating the potential of benzoxazole derivatives in antimicrobial drug development (Ertan-Bolelli et al., 2016).

properties

IUPAC Name

benzyl N-(3-aminocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQPBEFYUZWUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653862
Record name Benzyl (3-aminocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminocyclobutylcarbamate

CAS RN

1188264-84-7
Record name Benzyl (3-aminocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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